molecular formula C9H17NO2 B11813106 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Cat. No.: B11813106
M. Wt: 171.24 g/mol
InChI Key: RIWKPIJXKDWDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and dioxolane rings. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Formation of the Dioxolane Ring:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reactants and removal of by-products can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine is unique due to its combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-methylpiperidine

InChI

InChI=1S/C9H17NO2/c1-10-5-3-2-4-8(10)9-11-6-7-12-9/h8-9H,2-7H2,1H3

InChI Key

RIWKPIJXKDWDTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.